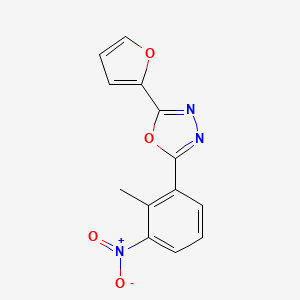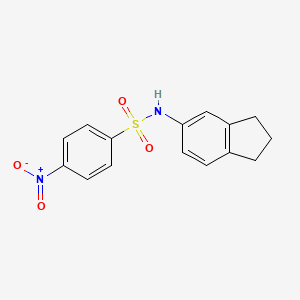
2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of coumarin and is commonly referred to as coumarin-4-acetic acid biphenyl ester.
Mécanisme D'action
The mechanism of action of 2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate involves the inhibition of the growth and survival of cancer cells. This compound selectively targets cancer cells by inducing apoptosis through the activation of the caspase pathway. It also inhibits the angiogenesis process, which is essential for the growth and survival of cancer cells. Additionally, this compound acts as a fluorescent probe for the detection of reactive oxygen species in cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound selectively inhibits the growth of cancer cells by inducing apoptosis through the activation of the caspase pathway. It also inhibits the angiogenesis process, which is essential for the growth and survival of cancer cells. Additionally, this compound acts as a fluorescent probe for the detection of reactive oxygen species in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate in lab experiments include its ability to selectively inhibit the growth of cancer cells, its ability to induce apoptosis through the activation of the caspase pathway, and its ability to inhibit the angiogenesis process. However, the limitations include the need for careful control of temperature and reaction time during synthesis, and the potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for cancer treatment, and the exploration of its use as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, further studies are needed to determine the optimal concentration and exposure time for this compound in lab experiments.
Méthodes De Synthèse
The synthesis of 2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate involves the reaction between coumarin-4-acetic acid and biphenylcarboxylic acid chloride in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and requires careful control of temperature and reaction time. The yield of the reaction can be increased by using excess reagents and by optimizing the reaction conditions.
Applications De Recherche Scientifique
2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate has been widely used in scientific research due to its ability to selectively inhibit the growth of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the angiogenesis process, which is essential for the growth and survival of cancer cells. Additionally, this compound has been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Propriétés
IUPAC Name |
(2-oxochromen-4-yl) 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21-14-20(18-8-4-5-9-19(18)25-21)26-22(24)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZPXTTULCUQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC(=O)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)

![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)
![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)



![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)

